6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide
Overview
Description
6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted benzene rings and pyridine derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining benzene and pyridine derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the benzodiazepine ring structure through intramolecular reactions.
Amidation Reactions: Introducing the carboxamide group using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Using metal catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups with others using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Using it as a precursor for manufacturing pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts on the central nervous system, it might bind to GABA receptors, enhancing inhibitory neurotransmission. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide may have unique structural features that confer distinct pharmacological properties compared to other benzodiazepines. Its pyridine moiety, for example, could influence its binding affinity and selectivity for specific receptors.
Properties
IUPAC Name |
6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(22-12-13-4-3-9-21-11-13)14-7-8-17-18(10-14)24-20(26)15-5-1-2-6-16(15)23-17/h1-11,23H,12H2,(H,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMXFHGVQNMZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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